molecular formula C13H13N3O2 B1519176 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione CAS No. 635698-34-9

6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B1519176
CAS No.: 635698-34-9
M. Wt: 243.26 g/mol
InChI Key: HHPFBTNJYIYLKC-UHFFFAOYSA-N
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Description

“6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione” is a chemical compound . It is an intermediate in the synthesis of Moxifloxacin related compounds .

Scientific Research Applications

Antithrombotic Applications

Research has shown that derivatives of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione, such as 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, exhibit favorable antithrombotic effects with both cerebral and peripheral benefits. These compounds were synthesized through methods involving thermal fusion of enamine with ureas, leading to a new class of antithrombotic compounds (Furrer, Wágner, & Fehlhaber, 1994).

Oxidation Processes

Further research into the oxidation properties of similar structures, such as 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, has revealed their capability to oxidize amines and alcohols in an autorecycling process. These findings demonstrate the compounds' significant potential in chemical synthesis and oxidation reactions under specific conditions, like photoirradiation and aerobic thermal processes (Mitsumoto & Nitta, 2004).

Crystallography and Molecular Structure

The crystal structure of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate, has been elucidated. These studies provide insights into the molecular arrangement, hydrogen bonding, and the spatial orientation of the molecules, which are crucial for understanding the compound's reactivity and potential applications in material science and drug design (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).

Synthesis and Applications in Drug Discovery

The synthesis of pyrido[2,3-d]pyrimidinones through the reaction of aminopyrimidin-4-ones with benzylidene Meldrum's acid derivatives highlights a pathway to creating novel compounds with potential applications in drug discovery and development. These methods enable the construction of complex molecules that could serve as scaffolds for pharmaceutical agents (Quiroga, Hormaza, Insuasty, Nogueras, Sánchez, Hanold, & Meier, 1997).

Biochemical Analysis

Biochemical Properties

6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thus affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes, leading to reduced cell viability and proliferation. Furthermore, it influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The inhibition of CDKs results in cell cycle arrest and apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cellular functions, leading to sustained apoptosis and reduced cell proliferation in vitro. In vivo studies have also demonstrated its efficacy in reducing tumor growth over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The compound’s therapeutic window is thus narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it affects gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.

Properties

IUPAC Name

6-benzyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12-10-7-16(6-9-4-2-1-3-5-9)8-11(10)14-13(18)15-12/h1-5H,6-8H2,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPFBTNJYIYLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653347
Record name 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635698-34-9
Record name 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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